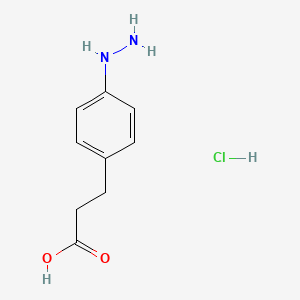

3-(4-Hydrazinylphenyl)propanoic acid hydrochloride

Description

Contextualization within Hydrazine (B178648) and Propanoic Acid Chemistry

The chemical character of 3-(4-Hydrazinylphenyl)propanoic acid hydrochloride is defined by its two primary functional moieties: the hydrazine group and the propanoic acid group, attached to a central phenyl ring.

Hydrazine Chemistry: Hydrazines are a class of inorganic compounds containing a nitrogen-nitrogen single bond. Organic hydrazines, where one or more hydrogen atoms are replaced by organic groups, are versatile reagents and building blocks in organic synthesis. The presence of the hydrazinyl group in this compound makes it a potential precursor for the synthesis of various heterocyclic compounds, such as pyrazoles and indoles, through reactions like the Fischer indole (B1671886) synthesis. Phenylhydrazine (B124118) itself, the simplest aromatic hydrazine, has been a cornerstone in the development of synthetic organic chemistry.

Propanoic Acid Chemistry: Propanoic acid and its derivatives are widespread in nature and have found numerous applications in the pharmaceutical and food industries. Aryl propanoic acids, in particular, are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs). The propanoic acid moiety in 3-(4-Hydrazinylphenyl)propanoic acid hydrochloride provides a carboxylic acid functional group, which can participate in various chemical reactions, such as esterification and amidation. The presence of this group also influences the compound's solubility and potential biological interactions. The synthesis of aryl propanoic acids can be achieved through various methods, including the palladium-catalyzed Heck coupling of aryl halides with ethylene, followed by carbonylation.

Historical Perspectives on Related Chemical Entities in Academic Research

The scientific interest in compounds related to 3-(4-Hydrazinylphenyl)propanoic acid hydrochloride has a rich history rooted in the development of medicinal chemistry.

The discovery of phenylhydrazine by Hermann Emil Fischer in 1875 was a landmark event. mdpi.com Fischer's work on using phenylhydrazine to react with sugars, forming osazones, was instrumental in the elucidation of sugar chemistry. mdpi.com This foundational research opened the door to the exploration of a vast number of hydrazine derivatives. In the late 19th and early 20th centuries, derivatives of phenylhydrazine, such as antipyrine (B355649) (synthesized in 1883), were among the first fully synthetic drugs to be introduced into clinical practice, primarily as antipyretics. humanjournals.com

The history of aryl propanoic acids is closely linked to the development of NSAIDs. The discovery of ibuprofen (B1674241) in the 1960s, a 2-arylpropanoic acid derivative, marked a significant advancement in the management of pain and inflammation. This led to extensive research into other substituted propanoic acid derivatives, with a focus on improving efficacy and reducing side effects. The synthesis and biological evaluation of numerous aryl propanoic acid derivatives have been a continuous area of research, exploring their potential as anti-inflammatory, analgesic, and even anticancer agents.

Rationale for Advanced Scientific Investigation of the Compound

The rationale for the scientific investigation of 3-(4-Hydrazinylphenyl)propanoic acid hydrochloride stems from the proven utility of its constituent chemical motifs in drug discovery and materials science. The combination of a hydrazine group and a propanoic acid moiety on a phenyl scaffold presents several avenues for research.

Medicinal Chemistry: The structural similarities to known pharmacologically active molecules provide a strong impetus for its study. Arylpropanoic acid derivatives are known to possess a wide range of biological activities, including antibacterial, anticonvulsant, anticancer, analgesic, and anti-inflammatory properties. humanjournals.com Furthermore, hydrazine-containing compounds are also known to exhibit diverse biological effects. The synthesis of hydrazide-hydrazone derivatives of existing drugs, such as flurbiprofen, has been explored to develop new therapeutic agents with activities like urease inhibition. nih.gov Therefore, 3-(4-Hydrazinylphenyl)propanoic acid hydrochloride could serve as a scaffold for the development of novel therapeutic agents. Its bifunctional nature allows for the synthesis of a variety of derivatives through reactions at both the hydrazine and carboxylic acid groups.

Synthetic Chemistry: From a synthetic perspective, this compound is a valuable intermediate. The hydrazine group can be used to construct heterocyclic rings, which are prevalent in many pharmaceuticals. The propanoic acid tail offers a handle for conjugation to other molecules, such as polymers or biomolecules, to create materials with specific properties. The synthesis of acyl hydrazone derivatives from propionic acid has been shown to be a viable strategy for creating new compounds with potential biological applications. humanjournals.com The general synthesis of hydrazides can be achieved through the hydrazinolysis of esters or the reaction of acyl chlorides with hydrazine. orgsyn.org

Research Findings on Related Compounds:

Research on related substituted propanoic acid derivatives has demonstrated a wide range of potential applications. For instance, the synthesis of novel 2-phenylpropionic acid derivatives has yielded compounds with dual cyclooxygenase (COX) inhibitory and antibacterial activity. Similarly, the synthesis and biological activity of 3-[phenyl(1,3-thiazol-2-yl)-amino]propanoic acids have been investigated, with some compounds showing antimicrobial activity. These examples highlight the potential for discovering new bioactive molecules by modifying the basic structure of aryl propanoic acids.

Propriétés

IUPAC Name |

3-(4-hydrazinylphenyl)propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2.ClH/c10-11-8-4-1-7(2-5-8)3-6-9(12)13;/h1-2,4-5,11H,3,6,10H2,(H,12,13);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFNMSLIVIZVNFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(=O)O)NN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 3-(4-Hydrazinylphenyl)propanoic acid hydrochloride

Established synthetic strategies for 3-(4-Hydrazinylphenyl)propanoic acid hydrochloride typically rely on a convergent approach, where a key intermediate, 3-(4-aminophenyl)propanoic acid, is first synthesized and subsequently converted to the target hydrazine (B178648) derivative.

Precursor Synthesis Strategies (e.g., from 4-aminophenol (B1666318) or 4-hydroxyphenyl propanoic acid derivatives)

The synthesis of the crucial precursor, 3-(4-aminophenyl)propanoic acid, can be approached from several starting materials. nih.gov

One common strategy begins with 4-aminophenol . In this method, the propanoic acid side chain is introduced via a Michael addition reaction with acrylic acid or its esters (e.g., methyl acrylate). nih.gov This reaction directly forms N-(4-hydroxyphenyl)-β-alanine derivatives. Subsequent chemical modifications would be required to convert the hydroxyl group to an amino group and then to the hydrazine.

A more direct route to the key amine precursor involves the reduction of 3-(4-nitrophenyl)propanoic acid . The nitro group can be selectively reduced to an amine using various established methods, such as catalytic hydrogenation with palladium on carbon (Pd/C) or reduction with metals like tin or iron in acidic media. This pathway provides a high yield of 3-(4-aminophenyl)propanoic acid.

Another approach starts from 4-hydroxyphenyl propanoic acid derivatives . For instance, the hydrogenation of methyl 4-hydroxycinnamate yields methyl 3-(4-hydroxyphenyl)propionate. The hydroxyl group can then be converted to the required amino group for subsequent transformation into the hydrazine.

| Starting Material | Key Transformation(s) | Intermediate Product | Reference |

|---|---|---|---|

| 4-Aminophenol | Michael addition with acrylic acid/ester | 3-((4-Hydroxyphenyl)amino)propanoic acid | nih.gov |

| 3-(4-Nitrophenyl)propanoic acid | Reduction of nitro group | 3-(4-Aminophenyl)propanoic acid | cymitquimica.com |

| Methyl 4-hydroxycinnamate | Hydrogenation, Conversion of -OH to -NH2 | Methyl 3-(4-aminophenyl)propanoate |

Hydrazinolysis and Hydrazine Formation Mechanisms

The most prevalent and historically significant method for converting the precursor, 3-(4-aminophenyl)propanoic acid, into the corresponding hydrazine is through a two-step diazotization and reduction sequence. google.comunacademy.com

Diazotization: The primary aromatic amine is treated with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). organic-chemistry.orgscienceinfo.com The amine nitrogen attacks the nitrosonium ion (NO⁺), and after a series of proton transfers and the elimination of water, a stable aryldiazonium salt, 3-(4-diazoniumphenyl)propanoic acid chloride, is formed. unacademy.comscienceinfo.com

Reduction: The isolated or in situ diazonium salt is then reduced to the target hydrazine. Various reducing agents can be employed for this transformation. A common laboratory method uses stannous chloride (SnCl₂) in concentrated hydrochloric acid. thieme-connect.deacs.org The diazonium salt is added to a cold solution of SnCl₂, leading to the formation of the hydrazine hydrochloride, which often precipitates from the solution. acs.org Other reducing agents like sodium sulfite (B76179) or triphenylphosphine (B44618) have also been utilized. thieme-connect.degoogle.com The reduction mechanism involves the transfer of electrons to the diazonium group, followed by protonation to yield the final hydrazine product.

| Method | Key Reagents | Mechanism Highlights | Advantages/Disadvantages | Reference |

|---|---|---|---|---|

| Diazotization-Reduction | 1. NaNO₂, HCl 2. SnCl₂ or Na₂SO₃ | Formation of a stable aryldiazonium salt intermediate, followed by two-electron reduction. | Well-established, versatile. Requires cold temperatures and handling of potentially unstable diazonium salts. | organic-chemistry.orgthieme-connect.deacs.org |

| Nucleophilic Aromatic Substitution | Hydrazine hydrate, Aryl halide (e.g., 3-(4-bromophenyl)propanoic acid) | Direct displacement of a leaving group (e.g., halide) by hydrazine as a nucleophile. | More direct route. May require activated substrates or catalysis; potential for side reactions. | thieme-connect.degoogle.com |

Hydrochloride Salt Formation and Purification Techniques

Arylhydrazines are often isolated and stored as their hydrochloride salts due to their increased stability compared to the free base. orgsyn.org The formation of the hydrochloride salt is typically straightforward.

After the reduction of the diazonium salt, if the reaction is performed in hydrochloric acid, the product, 3-(4-hydrazinylphenyl)propanoic acid hydrochloride, often precipitates directly from the reaction mixture, especially upon cooling. orgsyn.org If the free base is isolated first (for example, after extraction), it can be dissolved in a suitable organic solvent and treated with a solution of hydrogen chloride (e.g., HCl in ethanol (B145695) or ether) to induce precipitation of the salt. thieme-connect.de

Purification of the crude hydrochloride salt is crucial to remove unreacted starting materials and byproducts. The primary method of purification is recrystallization. orgsyn.org Solvents such as water, ethanol, or 2-propanol, sometimes with the addition of a co-solvent like diethyl ether to reduce solubility, are commonly used. researchgate.net The crude product is dissolved in a minimal amount of the hot solvent, and the solution is then cooled slowly to allow for the formation of pure crystals. orgsyn.org The purified crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum. orgsyn.orgresearchgate.net

Advanced Synthetic Approaches and Innovations

While established routes are reliable, modern synthetic chemistry seeks to improve efficiency, selectivity, and the ability to generate complex analogs.

Chemo- and Regioselective Synthesis Considerations

Chemoselectivity: In a molecule with multiple functional groups like 3-(4-aminophenyl)propanoic acid, chemoselectivity is paramount. During the diazotization step, the reaction conditions must be controlled to ensure that only the primary aromatic amine reacts, leaving the carboxylic acid group untouched. nih.gov The acidic conditions and low temperatures used for diazotization are generally compatible with the carboxylic acid moiety. scirp.org

Regioselectivity: The synthesis must ensure the formation of the correct isomer, with the hydrazine group at the para- (4-) position relative to the propanoic acid side chain. This is typically controlled by the choice of the starting material. For instance, starting with 3-(4-aminophenyl)propanoic acid inherently defines the para regiochemistry. nih.gov Advanced methods for regioselective synthesis, such as directed C-H functionalization or selective cross-coupling reactions on a di-substituted precursor, could offer alternative routes, though the classical precursor-based approach remains the most straightforward for this specific target. nih.gov The Vilsmeier-Haack reaction, for example, has been used for the regioselective formylation of aryl hydrazones, demonstrating the fine control possible in reactions involving hydrazine derivatives. core.ac.uk

Stereochemical Control and Enantioselective Synthesis

The parent compound, 3-(4-hydrazinylphenyl)propanoic acid, is achiral as it lacks a stereocenter. However, many biologically active arylpropanoic acid derivatives, particularly the 2-arylpropanoic acids (profens), possess a chiral center at the C2 position of the propanoic acid chain. tandfonline.comtandfonline.comhumanjournals.com Therefore, the development of enantioselective syntheses is a critical area of research for creating chiral analogs of the title compound.

A prominent strategy for introducing chirality into such structures is through the asymmetric hydrogenation of a prochiral α,β-unsaturated acid precursor. For a chiral analog like 2-methyl-3-(4-hydrazinylphenyl)propanoic acid, the synthesis could proceed via a precursor such as 2-methyl-3-(4-aminophenyl)propenoic acid. This unsaturated intermediate could be hydrogenated using a chiral catalyst (e.g., a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand) to selectively form one enantiomer of the saturated propanoic acid derivative. nih.gov

Other advanced methods for asymmetric synthesis of related compounds include the use of chiral auxiliaries. tandfonline.comacs.org For example, a chiral oxazolidinone can be attached to the propanoic acid backbone, which then directs the stereoselective alkylation at the α-carbon before being cleaved to yield the enantiomerically enriched acid. tandfonline.comtandfonline.com While not directly applied to the title compound, these methodologies are central to the synthesis of its potentially bioactive chiral derivatives. nih.govmdpi.comresearchgate.netnih.gov

Chemical Reactivity and Derivatization of 3-(4-Hydrazinylphenyl)propanoic acid hydrochloride

The chemical reactivity of 3-(4-Hydrazinylphenyl)propanoic acid hydrochloride is dictated by its three primary functional groups: the hydrazine moiety (-NHNH2), the propanoic acid carboxyl group (-COOH), and the substituted aromatic ring. Each of these sites can undergo a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Reactions Involving the Hydrazine Moiety (e.g., Hydrazone Formation, Nucleophilic Condensations)

The hydrazine group is a potent nucleophile and readily participates in condensation reactions with carbonyl compounds. One of the most characteristic reactions of hydrazines is the formation of hydrazones upon treatment with aldehydes or ketones. This reaction proceeds via nucleophilic addition to the carbonyl carbon, followed by dehydration to yield the stable hydrazone product. The reaction is typically carried out in a suitable solvent, often with acid catalysis to activate the carbonyl group.

The general mechanism for hydrazone formation involves the lone pair of electrons on the terminal nitrogen of the hydrazine attacking the electrophilic carbonyl carbon. A proton transfer and subsequent elimination of a water molecule result in the formation of a carbon-nitrogen double bond.

Table 1: Examples of Hydrazone Formation with Phenylhydrazine (B124118) Derivatives

| Aldehyde/Ketone Reactant | Resulting Hydrazone Product | Reaction Conditions |

| Benzaldehyde | Benzaldehyde phenylhydrazone | Acetic acid catalyst, ethanol |

| Acetone | Acetone phenylhydrazone | Mild acidic conditions |

| 4-Fluorobenzaldehyde | 4-Fluorobenzaldehyde phenylhydrazone | Reflux in ethanol with acetic acid |

This table illustrates the general reaction of phenylhydrazines with carbonyl compounds to form hydrazones. Specific reaction conditions for 3-(4-Hydrazinylphenyl)propanoic acid hydrochloride may vary.

Beyond simple hydrazone formation, the hydrazine moiety can be involved in the synthesis of various heterocyclic compounds, such as pyrazoles and pyrazolones, through reactions with 1,3-dicarbonyl compounds or their equivalents. These reactions are of significant interest in medicinal chemistry due to the prevalence of these heterocycles in biologically active molecules.

Reactions of the Propanoic Acid Carboxyl Group (e.g., Esterification, Amidation)

The carboxylic acid group of 3-(4-Hydrazinylphenyl)propanoic acid hydrochloride can undergo a range of reactions typical of this functional group. Esterification, the conversion of the carboxylic acid to an ester, can be achieved by reacting the compound with an alcohol in the presence of an acid catalyst, such as sulfuric acid or hydrogen chloride. The Fischer-Speier esterification is a common method employed for this transformation.

Amidation, the formation of an amide, is another key reaction of the carboxyl group. This can be accomplished by reacting the carboxylic acid with an amine in the presence of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These reagents activate the carboxyl group, facilitating nucleophilic attack by the amine.

Table 2: Common Reactions of the Carboxyl Group

| Reaction | Reagents | Product |

| Esterification | Methanol, H₂SO₄ | Methyl 3-(4-hydrazinylphenyl)propanoate |

| Amidation | Ammonia, DCC | 3-(4-Hydrazinylphenyl)propanamide |

| Reduction | Lithium aluminum hydride | 3-(4-Hydrazinylphenyl)propan-1-ol |

| Acyl Chloride Formation | Thionyl chloride (SOCl₂) | 3-(4-Hydrazinylphenyl)propanoyl chloride |

This table provides examples of typical reactions that the propanoic acid moiety can undergo. The hydrazine group may require protection depending on the reaction conditions.

Aromatic Ring Modifications and Functionalizations

The phenyl ring in 3-(4-Hydrazinylphenyl)propanoic acid hydrochloride is susceptible to electrophilic aromatic substitution reactions. The hydrazine and the alkyl side chain are both activating groups and will direct incoming electrophiles to the ortho and para positions. However, since the para position is already substituted, electrophilic attack will predominantly occur at the positions ortho to the hydrazine group.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The specific conditions for these reactions would need to be carefully controlled to avoid side reactions with the hydrazine and carboxylic acid functionalities. For instance, strong oxidizing conditions, such as those used in nitration, could potentially oxidize the hydrazine group. Therefore, protection of the hydrazine moiety may be necessary prior to attempting such modifications.

Conversely, under specific conditions, the aromatic ring could undergo nucleophilic aromatic substitution, particularly if a strong electron-withdrawing group were to be introduced onto the ring.

Stability and Degradation Pathways in Various Chemical Environments

The stability of 3-(4-Hydrazinylphenyl)propanoic acid hydrochloride is influenced by environmental factors such as pH, temperature, and exposure to light and air. The hydrazine moiety is susceptible to oxidation, which can lead to the formation of various degradation products. In the presence of oxidizing agents or upon prolonged exposure to atmospheric oxygen, the hydrazine group can be converted to a diazonium salt, which can then undergo further reactions.

The propanoic acid side chain is generally more stable. However, under harsh conditions, decarboxylation could potentially occur, especially at elevated temperatures. The stability of the compound in aqueous solution is pH-dependent. In strongly acidic or basic solutions, hydrolysis of potential derivatives (such as esters or amides) could occur.

One potential degradation pathway for a similar compound, 3-phenylpropionic acid, in biological systems involves the shortening of the side chain via a mechanism analogous to fatty acid β-oxidation, followed by degradation of the aromatic ring. While this is a biological degradation pathway, it provides insight into the potential metabolic fate of the molecule.

Further studies are required to fully elucidate the specific degradation pathways of 3-(4-Hydrazinylphenyl)propanoic acid hydrochloride under various chemical and environmental conditions.

Role As a Synthetic Intermediate and Building Block in Organic Synthesis

Precursor for Complex Molecular Architectures

The dual functionality of 3-(4-Hydrazinylphenyl)propanoic acid hydrochloride makes it an ideal precursor for developing intricate molecular structures. The hydrazinyl group serves as a potent nucleophile and a key component in the formation of nitrogen-containing scaffolds, while the propanoic acid side chain can be used for further derivatization or to modulate the physicochemical properties of the final compound, such as solubility and bioavailability.

One of the most direct and widespread applications of 3-(4-Hydrazinylphenyl)propanoic acid hydrochloride is in the synthesis of hydrazone derivatives. Hydrazones are a class of organic compounds characterized by the >C=N-NH- structure and are formed through the condensation reaction between a hydrazine (B178648) and a carbonyl compound (an aldehyde or a ketone). mdpi.com The reaction typically proceeds by heating the hydrazine or its salt with the corresponding aldehyde or ketone in a suitable solvent like ethanol (B145695) or methanol. mdpi.com

The hydrazinyl group of 3-(4-Hydrazinylphenyl)propanoic acid hydrochloride readily reacts with a wide array of aldehydes and ketones to furnish a diverse library of hydrazone derivatives. This reaction is synthetically valuable as it forms a stable carbon-nitrogen double bond, effectively linking the phenylpropanoic acid core to various other chemical moieties. These resulting hydrazone derivatives are not merely synthetic intermediates but often exhibit a range of biological activities themselves. researchgate.net The combination of the hydrazone functional group with other molecular features can lead to compounds with unique chemical and physical properties. researchgate.net

Below is a table illustrating the variety of hydrazone derivatives that can be synthesized from 3-(4-Hydrazinylphenyl)propanoic acid hydrochloride by reacting it with different aromatic aldehydes.

Table 1: Examples of Hydrazone Derivatives Synthesized from 3-(4-Hydrazinylphenyl)propanoic acid hydrochloride

| Reactant Aldehyde | Resulting Hydrazone Derivative Name |

|---|---|

| Benzaldehyde | 3-(4-(2-Benzylidenehydrazinyl)phenyl)propanoic acid |

| 4-Hydroxybenzaldehyde | 3-(4-(2-(4-Hydroxybenzylidene)hydrazinyl)phenyl)propanoic acid |

| 4-Nitrobenzaldehyde | 3-(4-(2-(4-Nitrobenzylidene)hydrazinyl)phenyl)propanoic acid |

Aryl hydrazines and their derivatives are fundamental precursors in the synthesis of a multitude of nitrogen-containing heterocyclic compounds. semanticscholar.org 3-(4-Hydrazinylphenyl)propanoic acid hydrochloride serves as an excellent starting material for building such systems, most notably pyrazole (B372694) rings. Pyrazoles are five-membered aromatic heterocycles with two adjacent nitrogen atoms, a scaffold that is considered privileged in medicinal chemistry due to its presence in numerous pharmacologically active compounds. nih.govchim.it

The most common method for pyrazole synthesis is the cyclocondensation reaction of a hydrazine with a 1,3-dicarbonyl compound or its synthetic equivalent, such as an α,β-unsaturated ketone. nih.govnih.gov In this reaction, the two nitrogen atoms of the hydrazine group react with the two electrophilic carbon centers of the 1,3-dicarbonyl moiety to form the heterocyclic ring. The reaction can be performed under acidic or basic conditions, and the regioselectivity of the final product depends on the substitution patterns of both reactants. nih.gov

For instance, reacting 3-(4-Hydrazinylphenyl)propanoic acid hydrochloride with a 1,3-diketone like acetylacetone (B45752) would lead to the formation of a 1-aryl-3,5-dimethylpyrazole derivative, where the phenylpropanoic acid group is attached to the N1 position of the pyrazole ring. This strategy allows the propanoic acid moiety to be incorporated into a stable, aromatic heterocyclic system, which can then be further modified or studied for its biological properties. Hydrazone intermediates derived from the title compound can also undergo cyclization reactions to form other heterocyclic systems, such as pyrazolines or pyrazolo[5,1-c] researchgate.netsemanticscholar.orgorganic-chemistry.orgtriazines. researchgate.netmdpi.com

In the field of drug discovery and materials science, there is a constant need for novel organic molecules. 3-(4-Hydrazinylphenyl)propanoic acid hydrochloride is classified as an organic "building block," a term for a readily available chemical compound that can be used in the modular construction of a larger, more complex molecule. lifechemicals.com Its bifunctional nature—possessing both a reactive hydrazine and a carboxylic acid—makes it a valuable tool for creating libraries of new chemical entities for screening purposes.

The hydrazine group provides a reactive handle for forming hydrazones or for constructing heterocyclic cores as described previously. Simultaneously, the propanoic acid group can be converted into a variety of other functional groups. For example, it can be esterified, reduced to an alcohol, or converted into an amide by coupling with various amines. This orthogonal reactivity allows for a diversity-oriented synthesis approach, where a common core structure derived from the title compound can be systematically modified at two different points to quickly generate a large number of distinct analogues. Such libraries are essential in medicinal chemistry for structure-activity relationship (SAR) studies.

Contribution to Functional Materials Precursors

While direct applications of 3-(4-Hydrazinylphenyl)propanoic acid hydrochloride in functional materials are not extensively documented, its derivatives, particularly hydrazones, possess properties that make them attractive precursors for such materials. Hydrazone-based systems are widely studied in supramolecular chemistry and can be incorporated into molecules designed for specific functions like chemosensors, molecular switches, or nonlinear optical materials. researchgate.net For example, the hydrazone functional group can act as a 1,3-dipole in cycloaddition reactions to create novel fullerene adducts with high solubility, a key property for solution-phase study and processing of materials. researchgate.net The ability of the C=N bond in hydrazones to undergo reversible isomerization upon exposure to stimuli like light (photochromism) or changes in pH makes them suitable components for smart materials. The phenylpropanoic acid portion of the molecule can be used to anchor these functional derivatives onto surfaces or polymer backbones.

Methodological Advancements in Synthetic Chemistry Utilizing the Compound

Furthermore, advancements in reaction methodologies can be applied to this compound to enhance its utility. For example, modern catalytic cross-coupling reactions, such as copper-catalyzed N-arylation, provide efficient methods for creating more complex hydrazine derivatives. organic-chemistry.org Continuous flow chemistry techniques, which offer improved safety and scalability for handling energetic intermediates like acyl azides (derived from hydrazides), could be employed in the multi-step synthesis of derivatives from the title compound. researchgate.net The compound is thus a valuable substrate for the application and development of new synthetic methods aimed at the rapid construction of complex molecules from readily available starting materials.

Theoretical and Computational Investigations

Quantum Chemical Studies on Molecular Structure and Reactivity

Quantum chemical studies are fundamental to understanding a molecule at the electronic level. For a compound like 3-(4-Hydrazinylphenyl)propanoic acid hydrochloride, these studies could provide invaluable insights into its stability, reactivity, and potential interactions.

Electronic Structure and Bonding Analysis

An analysis of the electronic structure would reveal the distribution of electrons within the molecule, identifying regions of high and low electron density. This is crucial for predicting sites susceptible to electrophilic or nucleophilic attack. Techniques such as Natural Bond Orbital (NBO) analysis could be employed to understand the hybridization of atomic orbitals and the nature of the chemical bonds (e.g., sigma, pi bonds, and delocalization). While general principles of aromatic systems and functional groups (carboxyl, hydrazinyl) apply, specific quantitative data on bond lengths, bond angles, and dihedral angles for this molecule, derived from quantum chemical calculations, are not presently available in the literature.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for mapping out the potential energy surfaces of chemical reactions. This allows for the determination of transition states and the calculation of activation energies, thereby elucidating reaction mechanisms. For 3-(4-Hydrazinylphenyl)propanoic acid hydrochloride, computational studies could explore its synthesis, degradation pathways, or its potential reactions with biological targets. Such studies would be instrumental in understanding its chemical stability and potential metabolic fate. However, no specific computational studies on the reaction mechanisms involving this compound have been published.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time. For a flexible molecule such as 3-(4-Hydrazinylphenyl)propanoic acid hydrochloride, which possesses a rotatable propanoic acid side chain, MD simulations would be essential for exploring its conformational landscape. Understanding the preferred conformations in different environments (e.g., in a vacuum, in water, or in the presence of a binding partner) is critical for predicting its biological activity and physical properties. To date, the conformational preferences and dynamic behavior of this specific molecule have not been reported in the scientific literature based on MD simulations.

In Silico Approaches for Predicting Chemical Behavior

In silico methods encompass a wide range of computational techniques used to predict the properties of molecules. These can range from simple predictions of physicochemical properties like logP and pKa to more complex predictions of ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. For 3-(4-Hydrazinylphenyl)propanoic acid hydrochloride, these predictive models could be used to estimate its drug-likeness and potential as a therapeutic agent. While numerous online tools and software packages exist for such predictions, a dedicated and validated in silico study on this compound is not currently available in published research.

Applications in Chemical Biology Research

Development and Application as Molecular Probes

Molecular probes are essential for visualizing and understanding the function of biomolecules in their native environment. The structural features of 3-(4-Hydrazinylphenyl)propanoic acid hydrochloride make it an excellent candidate for the development of such probes.

Mechanistic Studies of Protein-Ligand Interactions

Understanding the interactions between proteins and ligands is fundamental to drug discovery and chemical biology. nih.gov Probes derived from 3-(4-Hydrazinylphenyl)propanoic acid hydrochloride can be employed to elucidate the mechanisms of these interactions. The hydrazine (B178648) moiety can form covalent bonds with specific residues in a protein's binding pocket, allowing for the stable capture and subsequent analysis of the protein-ligand complex. This covalent linkage provides a snapshot of the binding event, enabling researchers to identify key interacting amino acids and understand the dynamics of the interaction. nih.gov

Target Identification and Validation in Biological Systems

A significant challenge in drug development is the identification and validation of molecular targets for therapeutic intervention. Molecular probes based on 3-(4-Hydrazinylphenyl)propanoic acid hydrochloride can be instrumental in this process. By incorporating a reporter tag, such as a fluorophore or a biotin molecule, into the probe structure, researchers can identify the cellular binding partners of a bioactive compound. This approach, often coupled with proteomic techniques, allows for the unbiased identification of protein targets in complex biological systems, thereby validating their relevance in a particular disease context.

Activity-Based Protein Profiling (ABPP) Applications

Activity-based protein profiling (ABPP) is a powerful chemical proteomics strategy that utilizes reactive chemical probes to assess the functional state of entire enzyme families directly in native biological systems. frontiersin.org The hydrazine group in 3-(4-Hydrazinylphenyl)propanoic acid hydrochloride makes it particularly suitable for designing probes for ABPP. nih.gov Hydrazine-based probes are versatile and can target a broad range of enzymes that utilize electrophilic cofactors or have reactive carbonyl groups. nih.gov These probes covalently label the active sites of their target enzymes in an activity-dependent manner, providing a direct readout of enzyme function. frontiersin.orgnih.gov

| Probe Feature | Application in ABPP |

| Hydrazine Warhead | Covalently modifies enzyme active sites, often targeting electrophilic cofactors or aldehydes/ketones. |

| Propanoic Acid Linker | Provides a point of attachment for reporter tags (e.g., fluorophores, biotin) without significantly altering bioactivity. |

| Phenyl Ring | Serves as a scaffold that can be further modified to enhance selectivity and binding affinity for specific enzyme targets. |

Exploration of Hydrazine Reactivity in Biological Contexts

The reactivity of the hydrazine functional group is central to its utility in chemical biology. In biological systems, hydrazines can react with various endogenous electrophiles, including aldehydes, ketones, and certain enzyme cofactors. This reactivity can be harnessed to develop probes that selectively label specific classes of biomolecules. Research into the reactivity of 3-(4-Hydrazinylphenyl)propanoic acid hydrochloride and its derivatives helps in designing more sophisticated probes with enhanced selectivity and biocompatibility for studying biological processes in living cells and organisms. nih.gov

Design Principles for Enzyme Modulators

The development of selective enzyme modulators is a cornerstone of modern pharmacology. The scaffold of 3-(4-Hydrazinylphenyl)propanoic acid hydrochloride provides a foundation for designing such molecules. The core design principles often involve modifying the phenyl ring and the propanoic acid tail to optimize interactions with the target enzyme's active site. The hydrazine group can act as a key pharmacophore, forming hydrogen bonds or other interactions with active site residues. Furthermore, its ability to form covalent bonds can be exploited to design irreversible inhibitors, which can have prolonged therapeutic effects. Structure-activity relationship (SAR) studies on derivatives of this compound can guide the optimization of potency and selectivity.

Interrogation of Cellular Processes and Pathways

Understanding the intricate network of cellular processes and pathways is a major goal of chemical biology. Probes and modulators derived from 3-(4-Hydrazinylphenyl)propanoic acid hydrochloride can be used to dissect these complex systems. For instance, by designing a probe that targets a specific enzyme within a metabolic pathway, researchers can monitor the activity of that enzyme in real-time in response to various stimuli. Similarly, a selective inhibitor can be used to block a particular step in a signaling cascade, allowing for the elucidation of its downstream effects. These chemical tools enable a functional investigation of cellular pathways that complements genetic approaches.

Supramolecular Chemistry and Non Covalent Interactions

Design and Synthesis of Supramolecular Assemblies Incorporating the Compound

The rational design of supramolecular assemblies hinges on the predictable recognition and binding events between molecular components. The synthesis of such assemblies incorporating 3-(4-Hydrazinylphenyl)propanoic acid hydrochloride would likely involve solution-phase techniques where the constituent molecules can freely associate. The general approach involves dissolving the compound, often with other interacting species, in a suitable solvent system and allowing the self-assembly process to occur under controlled conditions, such as temperature and concentration.

The self-assembly of 3-(4-Hydrazinylphenyl)propanoic acid hydrochloride is primarily driven by the formation of well-defined non-covalent interactions. The protonated hydrazinyl group and the carboxylic acid are excellent hydrogen bond donors, while the oxygen atoms of the carboxyl group and the nitrogen atoms of the hydrazinyl group can act as hydrogen bond acceptors. Furthermore, the phenyl ring provides a platform for π-π stacking interactions.

A key molecular recognition motif anticipated in the self-assembly of this compound is the formation of hydrogen-bonded networks. For instance, the carboxylic acid moieties can form dimeric structures through O-H···O hydrogen bonds, a common feature in the crystal structures of carboxylic acids. The hydrazinyl group can also participate in extensive hydrogen bonding with neighboring molecules, including solvent molecules if present. The interplay of these interactions can lead to the formation of one-dimensional chains, two-dimensional sheets, or more complex three-dimensional frameworks.

Table 1: Potential Molecular Recognition Motifs in the Self-Assembly of 3-(4-Hydrazinylphenyl)propanoic acid hydrochloride

| Recognition Motif | Interacting Groups | Type of Interaction | Resulting Structure |

|---|---|---|---|

| Carboxylic Acid Dimer | -COOH with -COOH | O-H···O Hydrogen Bonding | Dimeric pairs |

| Hydrazinyl Chain | -NHNH3+ with -NHNH3+ | N-H···N Hydrogen Bonding | 1D Chains |

| Carboxyl-Hydrazinyl Interaction | -COOH with -NHNH3+ | O-H···N and N-H···O Hydrogen Bonding | Hetero-molecular chains or sheets |

The hydrazinyl and carboxyl moieties of 3-(4-Hydrazinylphenyl)propanoic acid hydrochloride can also participate in host-guest chemistry. The protonated hydrazinyl group, with its positive charge and hydrogen bond donating capabilities, can act as a recognition site for anionic guest species. Similarly, the carboxylic acid group can bind to complementary guest molecules through hydrogen bonding.

For example, macrocyclic hosts such as crown ethers could potentially encapsulate the -NHNH3+ group, with the crown ether oxygens acting as hydrogen bond acceptors. Conversely, the compound itself could act as a host for small molecules that can fit within cavities formed in its supramolecular lattice, with the functional groups lining the cavity to interact with the guest.

Exploration of Non-Covalent Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The stability and structure of supramolecular assemblies of 3-(4-Hydrazinylphenyl)propanoic acid hydrochloride are dictated by a hierarchy of non-covalent interactions.

Hydrogen Bonding: As previously mentioned, hydrogen bonding is expected to be a dominant force. The strength of these bonds can vary, with O-H···O and N-H···O interactions being particularly strong. In the solid state, it is conceivable that intricate hydrogen-bonding networks would be formed, connecting multiple molecules into a robust supramolecular framework. The presence of the hydrochloride salt means the hydrazinyl group is protonated, enhancing its hydrogen bond donating ability.

π-π Stacking: The phenyl rings of adjacent molecules can interact through π-π stacking. These interactions, while generally weaker than strong hydrogen bonds, are crucial for the organization of aromatic molecules in the solid state. The stacking can occur in a face-to-face or offset (parallel-displaced) manner, influencing the electronic properties of the resulting assembly.

Table 2: Characteristics of Key Non-Covalent Interactions

| Interaction Type | Description | Typical Energy (kJ/mol) |

|---|---|---|

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | 15 - 40 |

| π-π Stacking | An attractive, noncovalent interaction between aromatic rings. | 5 - 20 |

Development of Responsive Supramolecular Materials for Research Applications

"Smart" or responsive supramolecular materials can change their properties in response to external stimuli. The functional groups in 3-(4-Hydrazinylphenyl)propanoic acid hydrochloride offer avenues for creating such materials. For instance, the carboxylic acid group is pH-responsive; deprotonation at higher pH would alter the hydrogen bonding patterns and could lead to a disassembly or rearrangement of the supramolecular structure. Similarly, the protonation state of the hydrazinyl group is also pH-dependent. This dual pH-responsiveness could be exploited to create materials that undergo structural changes within a specific pH range.

Furthermore, the introduction of photoresponsive groups to the phenyl ring could allow for light-induced structural changes. Such responsive materials could find applications in areas like controlled release, sensing, and switchable catalysis.

Catalysis and Sensing Applications in Supramolecular Systems

The organized environment within a supramolecular assembly can provide unique reaction cavities for catalysis. The functional groups of 3-(4-Hydrazinylphenyl)propanoic acid hydrochloride could act as catalytic sites. For example, the acidic proton of the carboxyl group could participate in acid catalysis, while the nucleophilic nitrogen atoms of the hydrazine (B178648) moiety could be involved in other catalytic transformations. By arranging these groups in a specific geometry within a supramolecular assembly, it may be possible to create a catalytic pocket that enhances reaction rates and selectivity.

For sensing applications, the binding of an analyte to the supramolecular assembly could induce a detectable signal. For instance, the binding of a metal ion to the hydrazinyl or carboxyl groups could lead to a change in the fluorescence or color of the assembly, forming the basis of a colorimetric or fluorescent sensor. The specificity of the sensor would be determined by the precise nature of the binding pocket created by the self-assembly of the compound.

Table 3: Potential Research Applications

| Application Area | Principle | Potential Stimulus/Analyte |

|---|---|---|

| Responsive Materials | Stimuli-induced change in supramolecular structure. | pH, light, temperature |

| Supramolecular Catalysis | Organized catalytic sites within the assembly. | Substrates for acid or nucleophilic catalysis |

| Chemical Sensing | Analyte binding induces a detectable signal. | Metal ions, anions, small organic molecules |

Derivatives and Analogues: Structure Activity Relationship Studies in Research Contexts

Systematic Modification of the Phenyl Ring and Propanoic Acid Moiety

The arylpropionic acid scaffold is a well-known pharmacophore found in many non-steroidal anti-inflammatory drugs (NSAIDs). humanjournals.comresearchgate.net Modifications to the phenyl ring and the propanoic acid chain of 3-(4-Hydrazinylphenyl)propanoic acid hydrochloride are explored to modulate its physicochemical properties and biological activity.

Phenyl Ring Modifications: The position and nature of substituents on the phenyl ring can dramatically alter the electronic environment and steric profile of the molecule. Introducing electron-withdrawing groups (e.g., -Cl, -F, -CF3) or electron-donating groups (e.g., -CH3, -OCH3) can influence the reactivity of the hydrazine (B178648) group and the acidity of the propanoic acid. mdpi.commdpi.com For instance, research on related arylpropionic acids has shown that specific substitutions can enhance potency or alter selectivity for biological targets. nih.gov

Propanoic Acid Moiety Modifications: The carboxylic acid group is often crucial for the biological activity of arylpropionic acids, as it can form key interactions with amino acid residues like arginine in enzyme active sites. nih.gov Studies on related compounds have shown that replacing the carboxyl group with other acidic functional groups like tetrazoles or hydroxamates, or converting it to esters or amides, often leads to a decrease in anti-inflammatory activity. researchgate.netijpsr.com This suggests that the free carboxylic acid is a critical component for certain biological functions.

The following table summarizes potential modifications and their predicted effects based on established SAR principles for arylpropionic acids.

| Modification Site | Type of Modification | Example Substituent | Predicted Impact on Properties |

| Phenyl Ring | Introduction of Electron-Withdrawing Group (EWG) | -Cl, -NO2 | Increases acidity of the propanoic acid; may alter biological target binding. |

| Phenyl Ring | Introduction of Electron-Donating Group (EDG) | -OCH3, -CH3 | Decreases acidity of the propanoic acid; may enhance metabolic stability. |

| Propanoic Acid Chain | Esterification of Carboxyl Group | -COOCH3 | Masks the acidic proton, likely reducing activity where the carboxylate is key for binding. nih.gov |

| Propanoic Acid Chain | Amidation of Carboxyl Group | -CONH2 | Reduces acidity and changes hydrogen bonding capability, often leading to lower activity. ijpsr.com |

| Propanoic Acid Chain | Replacement of Carboxyl Group | Tetrazole ring | Mimics the acidic nature of the carboxyl group but with different steric and electronic properties. |

Variation of the Hydrazine Substituents

The hydrazine group (-NHNH2) is a strong nucleophile and a versatile functional group for chemical synthesis. researchgate.netacs.org Its reactivity can be tuned by introducing substituents on one or both nitrogen atoms.

Alkylation and Acylation: Adding alkyl groups (e.g., methyl) to the hydrazine moiety can affect its nucleophilicity. Studies on the kinetics of hydrazine reactions show that methyl groups can increase the reactivity of the α-position but decrease it at the β-position. researchgate.netacs.org Acylation of the hydrazine group to form a hydrazide is another common modification. This transformation is often used to create more complex derivatives, such as hydrazones, by reacting the hydrazide with aldehydes or ketones. nih.gov

Formation of Hydrazones: The reaction of the hydrazine group with various aldehydes and ketones yields hydrazone derivatives. This is a widely used strategy to create diverse libraries of compounds for biological screening. The resulting C=N double bond introduces rigidity and the substituent from the aldehyde or ketone provides an additional point of diversity. Studies on salicylaldehyde (B1680747) hydrazones, for example, show that substituents on the aromatic ring can influence the electronic properties and hydrogen bonding within the molecule. nih.govacs.org

The table below outlines common variations of the hydrazine group and their chemical consequences.

| Modification Type | Resulting Functional Group | Example Reactant | Impact on Chemical Reactivity |

| N-Alkylation | Substituted Hydrazine | Methyl iodide | Alters nucleophilicity and steric hindrance. researchgate.netacs.org |

| N-Acylation | Hydrazide | Acetic anhydride | Reduces basicity and nucleophilicity; creates a stable intermediate for further reactions. |

| Condensation | Hydrazone | Benzaldehyde | Forms a stable C=N bond; introduces a new substituent for further SAR exploration. nih.gov |

| Sulfonylation | Sulfonyl Hydrazide | Benzenesulfonyl chloride | Creates a stable derivative with different electronic and steric properties. |

Impact of Structural Changes on Chemical Reactivity and Biological Interactions

Chemical Reactivity: The electronic interplay between substituents on the phenyl ring and the two functional groups is significant. An electron-withdrawing group on the ring will increase the acidity of the propanoic acid and decrease the nucleophilicity of the hydrazine. Conversely, an electron-donating group will have the opposite effect. The NH2 substituent of a hydrazine group itself can act as an electron-donating fragment through resonance, influencing the electron density on the adjacent phenyl ring. acs.org

Biological Interactions: In a biological context, the arylpropionic acid portion of the molecule could potentially interact with targets common to NSAIDs, such as cyclooxygenase (COX) enzymes. humanjournals.com The carboxylic acid is vital for this type of interaction. nih.gov The hydrazine moiety, however, offers different possibilities. It can act as a hydrogen bond donor and acceptor or be involved in the formation of covalent bonds with biological targets. Derivatives, such as hydrazones, introduce new functionalities that can lead to different biological activities, including antimicrobial or anticancer effects, as seen in studies of related structures. nih.govnih.govmdpi.com For example, studies on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, where the hydrazine is replaced by a substituted amine, have demonstrated that different substituents can confer potent antimicrobial or anticancer activity. nih.govnih.gov

Comparative Analysis with Related Arylpropionic Acid and Hydrazine Derivatives

To understand the potential of 3-(4-Hydrazinylphenyl)propanoic acid hydrochloride, it is useful to compare it with well-studied compounds from related classes.

Comparison with Arylpropionic Acid NSAIDs: Standard NSAIDs like Ibuprofen (B1674241) and Naproxen feature a 2-arylpropionic acid structure. orientjchem.org While 3-(4-Hydrazinylphenyl)propanoic acid hydrochloride shares the arylpropionic acid core, its key distinction is the substituent at the para-position of the phenyl ring. Instead of the isobutyl (Ibuprofen) or methoxy (B1213986) (Naproxen) groups, it possesses a highly reactive hydrazinyl group. This group makes the molecule less suited for direct use as an anti-inflammatory agent in the same manner as NSAIDs but renders it a valuable synthetic intermediate for creating novel derivatives. The presence of the hydrazine opens up synthetic pathways not available to typical NSAIDs.

Comparison with Other Hydrazine Derivatives: Many biologically active compounds contain a hydrazine or hydrazide moiety. The reactivity of the hydrazine group is often harnessed to create Schiff bases (hydrazones) with a wide range of pharmacological activities. nih.gov Compared to a simple phenylhydrazine (B124118), the addition of the propanoic acid side chain in 3-(4-Hydrazinylphenyl)propanoic acid hydrochloride adds a second point for interaction or reaction, increasing its versatility as a scaffold in drug design.

The following table provides a structural comparison.

| Compound | Core Structure | Para-Substituent on Phenyl Ring | Key Functional Groups | Primary Context of Use |

| 3-(4-Hydrazinylphenyl)propanoic acid hydrochloride | Arylpropionic Acid | -NHNH2·HCl | Carboxylic Acid, Hydrazine | Synthetic Intermediate, Research Chemical |

| Ibuprofen | 2-Arylpropionic Acid | -CH2CH(CH3)2 (isobutyl) | Carboxylic Acid | Anti-inflammatory Drug humanjournals.com |

| Naproxen | 2-Arylpropionic Acid | -OCH3 (methoxy) | Carboxylic Acid | Anti-inflammatory Drug humanjournals.com |

| Phenylhydrazine | Phenyl | -NHNH2 | Hydrazine | Synthetic Reagent |

Analytical Methodologies for Research and Characterization

Spectroscopic Characterization Techniques (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic techniques are indispensable for the molecular characterization of 3-(4-Hydrazinylphenyl)propanoic acid hydrochloride, providing detailed information about its atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For 3-(4-Hydrazinylphenyl)propanoic acid hydrochloride, both ¹H NMR and ¹³C NMR spectra provide key diagnostic signals.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons typically appear as two doublets in the range of δ 7.0-7.5 ppm, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons of the propanoic acid side chain would present as two triplets around δ 2.6-3.0 ppm. The acidic proton of the carboxylic acid group is expected to be a broad singlet at a significantly downfield shift (δ > 10 ppm), while the protons associated with the hydrazinium (B103819) group (-NH-NH₃⁺) would also appear as broad signals.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing around δ 170-180 ppm. The aromatic carbons would generate several signals between δ 115-150 ppm. The two methylene (B1212753) carbons of the propanoic acid chain would be found in the upfield region, typically between δ 30-40 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 3-(4-Hydrazinylphenyl)propanoic acid hydrochloride

| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted Multiplicity | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|---|

| -COOH | >10.0 | Broad Singlet | ~175 |

| Aromatic C-H (ortho to -CH₂CH₂COOH) | ~7.2 | Doublet | ~130 |

| Aromatic C-H (ortho to -NHNH₃⁺) | ~7.4 | Doublet | ~118 |

| Aromatic C (ipso to -CH₂CH₂COOH) | - | - | ~135 |

| Aromatic C (ipso to -NHNH₃⁺) | - | - | ~148 |

| -CH₂-Ar | ~2.9 | Triplet | ~35 |

| -CH₂-COOH | ~2.6 | Triplet | ~30 |

| -NH-NH₃⁺ | Variable (Broad) | Broad Singlets | - |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrations. The spectrum of 3-(4-Hydrazinylphenyl)propanoic acid hydrochloride would display several key absorption bands. A very broad band from 2500 to 3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid. The C=O stretch of the carboxylic acid would appear as a strong, sharp peak around 1700-1725 cm⁻¹. The N-H stretching vibrations of the hydrazinium group are expected in the region of 3100-3300 cm⁻¹. Aromatic C=C stretching vibrations typically appear in the 1450-1600 cm⁻¹ region, while C-H stretches from the aromatic ring are observed just above 3000 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for 3-(4-Hydrazinylphenyl)propanoic acid hydrochloride

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Carboxylic Acid (O-H) | Stretching | 2500 - 3300 (very broad) |

| Hydrazinium (N-H) | Stretching | 3100 - 3300 |

| Aromatic (C-H) | Stretching | 3000 - 3100 |

| Aliphatic (C-H) | Stretching | 2850 - 2960 |

| Carboxylic Acid (C=O) | Stretching | 1700 - 1725 |

| Aromatic (C=C) | Stretching | 1450 - 1600 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and structural features. For 3-(4-Hydrazinylphenyl)propanoic acid hydrochloride, the molecular weight of the free base is 180.21 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 180. Key fragmentation patterns would likely include the loss of the carboxyl group (-COOH, 45 Da) and cleavage of the propanoic side chain.

Chromatographic Separation and Purity Assessment Methods

Chromatographic techniques are essential for separating the target compound from impurities and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used technique for the purity assessment of non-volatile organic compounds like 3-(4-Hydrazinylphenyl)propanoic acid hydrochloride. A reversed-phase HPLC (RP-HPLC) method is typically employed for this type of analysis.

Stationary Phase: A C18 (octadecylsilyl) column is commonly used, which separates compounds based on their hydrophobicity.

Mobile Phase: A typical mobile phase would be a gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or water with an acid additive like formic or trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol.

Detection: UV detection is suitable due to the presence of the aromatic ring, which absorbs UV light. The detection wavelength is typically set around 254 nm or 280 nm.

The method would be validated according to established guidelines to ensure its specificity, linearity, accuracy, and precision for quantifying the compound and any potential impurities.

Chiral Chromatography

While 3-(4-Hydrazinylphenyl)propanoic acid itself is not chiral, many related propanoic acid derivatives are. In such cases, chiral chromatography is necessary to separate the enantiomers. This can be achieved using chiral stationary phases (CSPs), often based on polysaccharides like cellulose (B213188) or amylose (B160209) derivatives, which can differentiate between the spatial arrangements of the enantiomers. The mobile phase is often a non-polar mixture, such as hexane (B92381) and an alcohol modifier (e.g., isopropanol). This technique is crucial in pharmaceutical analysis where enantiomers can have different biological activities.

Advanced Techniques for Structural Elucidation (e.g., X-ray Crystallography)

For an unambiguous determination of the molecular structure in the solid state, single-crystal X-ray crystallography is the gold standard.

While specific crystallographic data for 3-(4-Hydrazinylphenyl)propanoic acid hydrochloride is not widely available in the public domain, analysis of similar structures, such as phenylhydrazinium salts, provides insight into the expected structural features. For example, data for a related compound would reveal the crystal system (e.g., triclinic, monoclinic), the space group, and the dimensions of the unit cell. This information confirms the molecular connectivity and reveals details about intermolecular interactions, such as hydrogen bonding between the hydrazinium and chloride ions and the carboxylic acid groups.

Table 3: Illustrative Crystallographic Data Parameters from a Related Phenylhydrazinium Compound

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.9308 |

| b (Å) | 10.9695 |

| c (Å) | 14.7966 |

| α (°) | 90 |

| β (°) | 98.618 |

| γ (°) | 90 |

| Volume (ų) | 900.07 |

Note: Data presented is for illustrative purposes from a representative structure and not for 3-(4-Hydrazinylphenyl)propanoic acid hydrochloride itself.

Future Directions and Emerging Research Avenues

Integration with Advanced Technologies (e.g., High-Throughput Screening, Microfluidics)

The structural motifs of 3-(4-Hydrazinylphenyl)propanoic acid hydrochloride make it a prime candidate for integration with modern chemical and biological research platforms. The presence of the propanoic acid group, in particular, opens avenues for its inclusion in high-throughput screening (HTS) libraries. mdpi.comresearchgate.net HTS allows for the rapid testing of vast numbers of compounds to identify potential drug candidates or molecules with other desired biological activities. nih.gov The carboxylic acid moiety provides a handle for solubilization and potential interaction with biological targets, making it suitable for automated screening protocols. rsc.org Future research could involve the synthesis of a diverse library of derivatives of 3-(4-Hydrazinylphenyl)propanoic acid hydrochloride and their subsequent screening against various biological targets, such as enzymes or receptors, to uncover new therapeutic leads. nih.govnih.gov

Microfluidic technologies offer another exciting frontier for the investigation of this compound. researchgate.netresearchgate.net These "lab-on-a-chip" systems enable the precise control of reactions at the microscale, offering advantages in terms of reduced reagent consumption, faster reaction times, and enhanced safety. researchgate.net The synthesis of 3-(4-Hydrazinylphenyl)propanoic acid hydrochloride and its derivatives could be optimized and automated using microfluidic reactors. Furthermore, microfluidic platforms can be employed for the rapid screening of its reaction conditions and for studying its interactions with other molecules in a controlled environment. researchgate.netresearchgate.net This could accelerate the discovery of new applications and provide deeper insights into its chemical behavior.

Exploration of Novel Reaction Pathways and Catalytic Applications

The hydrazinyl group in 3-(4-Hydrazinylphenyl)propanoic acid hydrochloride is a versatile functional group that can participate in a wide array of chemical transformations, paving the way for the exploration of novel reaction pathways. Aryl hydrazines are well-established precursors in organic synthesis, notably in the Fischer indole (B1671886) synthesis and the formation of hydrazones. researchgate.net Future research could focus on leveraging the reactivity of the hydrazinyl moiety to synthesize novel heterocyclic compounds, which are prevalent scaffolds in medicinal chemistry. researchgate.net The development of new catalytic methods utilizing aryl hydrazines for C-C and C-N bond formation is an active area of research, and 3-(4-Hydrazinylphenyl)propanoic acid hydrochloride could serve as a valuable building block in these endeavors. researchgate.net

Moreover, the compound itself or its derivatives could be investigated for their catalytic properties. The presence of both a nitrogen-containing group and a carboxylic acid opens the possibility of creating bifunctional catalysts. For instance, the molecule could be immobilized on a solid support to create a heterogeneous catalyst for various organic transformations. The hydrazinyl group could act as a basic or nucleophilic site, while the carboxylic acid could function as an acidic site, enabling cooperative catalysis. Research in this area could explore its efficacy in reactions such as condensations, multicomponent reactions, or asymmetric synthesis. The development of phenylhydrazine-functionalized materials for catalytic applications is a growing field, and this compound could contribute significantly.

Expansion into Interdisciplinary Research Domains (e.g., Bio-conjugation, Nanotechnology)

The unique combination of a hydrazinyl group and a carboxylic acid makes 3-(4-Hydrazinylphenyl)propanoic acid hydrochloride an attractive candidate for interdisciplinary research, particularly in the fields of bioconjugation and nanotechnology.

Bioconjugation: The hydrazinyl group can react with aldehydes and ketones to form stable hydrazone linkages. nih.govnih.gov This reaction is widely used in bioconjugation to label proteins, antibodies, and other biomolecules with probes or drugs. mdpi.com The propanoic acid moiety can be used to attach the molecule to other functional groups or to improve its water solubility. Future research could explore the use of 3-(4-Hydrazinylphenyl)propanoic acid hydrochloride as a linker molecule for attaching fluorescent dyes, imaging agents, or therapeutic payloads to biological targets. nih.govnih.gov This could have applications in diagnostics, targeted drug delivery, and the study of biological processes.

Nanotechnology: The functional groups of this compound allow for its attachment to the surface of nanoparticles, thereby modifying their properties and enabling new applications. preprints.orgnottingham.ac.uk The carboxylic acid can be used to anchor the molecule to metal oxide or polymer nanoparticles, while the hydrazinyl group can be used for further functionalization or for sensing applications. mdpi.comnih.gov For example, nanoparticles functionalized with 3-(4-Hydrazinylphenyl)propanoic acid hydrochloride could be developed as sensors for the detection of specific aldehydes or ketones. mdpi.comnih.gov In the realm of drug delivery, the compound could be used to functionalize nanoparticles to enhance their biocompatibility, targeting capabilities, or drug-loading capacity. mdpi.comnih.gov

Addressing Current Challenges and Limitations in Compound Research

Despite its potential, the advancement of research on 3-(4-Hydrazinylphenyl)propanoic acid hydrochloride is not without its challenges. A primary limitation is the current scarcity of commercially available derivatives and the need for custom synthesis for many applications. The development of more efficient and scalable synthetic routes to a wider range of analogues would significantly accelerate research in this area.

The stability of aryl hydrazines can also be a concern, as they can be susceptible to oxidation. rsc.org Investigations into the stability of 3-(4-Hydrazinylphenyl)propanoic acid hydrochloride under various conditions and the development of strategies to enhance its stability, such as the use of protective groups, would be beneficial. Furthermore, as with any compound intended for biological applications, a thorough evaluation of its toxicological profile is essential. Future studies should address the cytotoxicity and biocompatibility of this compound and its derivatives to ensure their safety for potential therapeutic or diagnostic use. Addressing these challenges will be crucial for translating the promising research avenues of 3-(4-Hydrazinylphenyl)propanoic acid hydrochloride into tangible applications.

Q & A

Basic Research Questions

What are the standard synthetic routes for 3-(4-hydrazinylphenyl)propanoic acid hydrochloride?

The compound is typically synthesized via hydrolysis of ester precursors. For example, ethyl 3-(4-aminophenyl)propanoate can be hydrolyzed using sodium hydroxide, followed by acidification with HCl to yield the hydrochloride salt . Optimizing reaction conditions (e.g., temperature, stoichiometry) is critical for achieving high yields (>90%). Key steps include:

- Ester hydrolysis : Controlled alkaline conditions to avoid side reactions.

- Acidification : Use of concentrated HCl to precipitate the hydrochloride salt.

- Purification : Recrystallization from hot ethanol to remove sodium chloride byproducts .

How is the compound characterized for purity and structural confirmation?

Standard analytical methods include:

- NMR spectroscopy : To confirm the hydrazinyl group (–NHNH₂) and propanoic acid backbone.

- HPLC : For purity assessment (e.g., ≥97% purity under optimized conditions) .

- Melting point analysis : Reported ranges (e.g., 193–195°C with decomposition) help validate crystallinity .

- Mass spectrometry : To verify molecular weight (e.g., [M+H]⁺ peak at m/z 227.04 for related hydrazinyl derivatives) .

What safety precautions are recommended for handling this compound?

While specific GHS data are limited, general protocols include:

- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of aerosols .

- Storage : Keep in airtight containers under dry conditions to prevent hydrolysis .

Advanced Research Questions

How can synthetic yields be optimized while minimizing hydrazine-related side reactions?

Hydrazinyl groups are prone to oxidation and dimerization. Strategies include:

- Inert atmosphere : Use nitrogen/argon to suppress oxidation.

- Low-temperature synthesis : Reduces thermal degradation .

- Catalytic additives : Ascorbic acid or EDTA to chelate metal ions that catalyze side reactions .

- Monitoring intermediates : Real-time HPLC or TLC to track reaction progress .

What are the stability profiles of this compound under varying pH and temperature conditions?

Stability studies should include:

-

pH-dependent degradation :

pH Degradation Rate (24h) Major Byproduct 2.0 <5% None detected 7.4 15–20% Hydrazine 9.0 >50% Oxidized dimer -

Thermal stability : Decomposition above 150°C, requiring storage at ≤4°C .

How does the hydrazinyl group influence the compound’s reactivity in bioconjugation or drug design?

The hydrazinyl moiety enables:

- Schiff base formation : Reacts with aldehydes/ketones for targeted drug delivery.

- Metal coordination : Binds transition metals (e.g., Fe³⁺, Cu²⁺), useful in catalytic or imaging applications .

- Crosslinking : Forms stable conjugates with proteins or polymers via diazonium intermediates .

What contradictions exist in safety data, and how should they be resolved?

Discrepancies in hazard classification (e.g., "no known hazards" vs. H302/H315 warnings) necessitate:

- In-house testing : Acute toxicity assays (e.g., LD₅₀ in rodents).

- Literature cross-referencing : Compare with structurally similar hydrazine derivatives, which often show moderate toxicity .

Methodological Considerations

- Synthetic scale-up : Pilot studies should address exothermic reactions during acidification to avoid runaway conditions .

- Analytical challenges : Hydrazine byproducts can interfere with UV-Vis quantification; use derivatization (e.g., with ninhydrin) for accurate detection .

- Biological applications : Prioritize stability in physiological buffers (pH 7.4) to ensure functional hydrazinyl groups remain intact during experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.